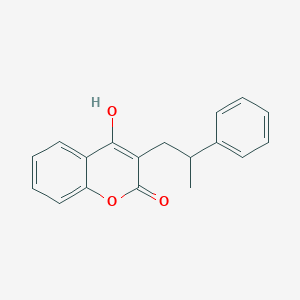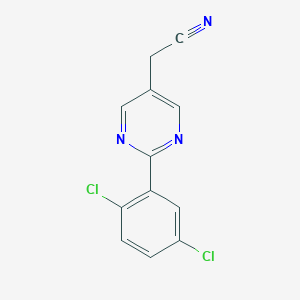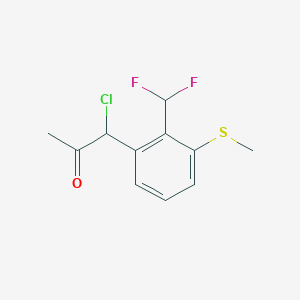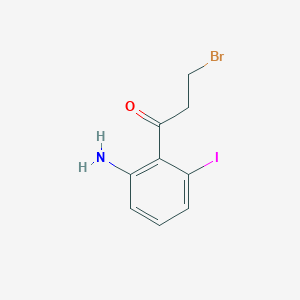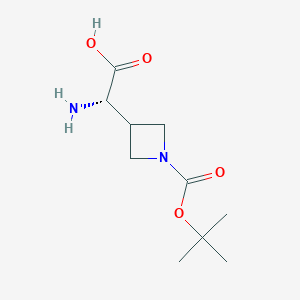
(2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid: is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the Boc group, leading to its removal and the formation of the free amine.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane complexes.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, free amines, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is used as an intermediate in the synthesis of complex molecules, particularly in the preparation of peptides and other nitrogen-containing compounds .
Biology: The compound’s structure allows it to be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
(2S)-2-Amino-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
(2S)-2-Amino-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid: Features a six-membered piperidine ring.
Uniqueness: The four-membered azetidine ring in (2S)-2-Amino-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid imparts unique steric and electronic properties, making it distinct from its five- and six-membered counterparts. These properties can influence the compound’s reactivity and its interactions with biological targets, providing opportunities for the development of novel pharmaceuticals and other applications .
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(5-12)7(11)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
LNQGTBRPYFXAFK-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


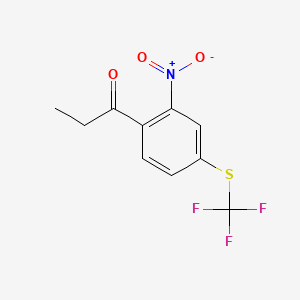
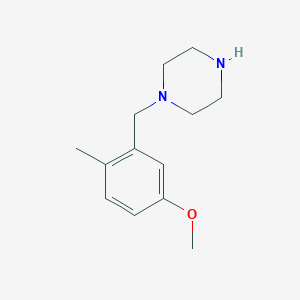
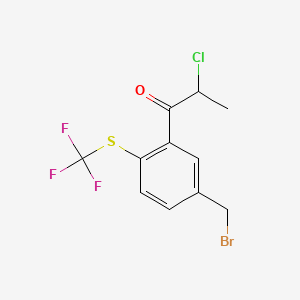
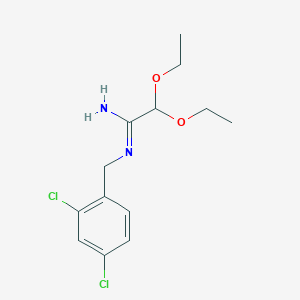
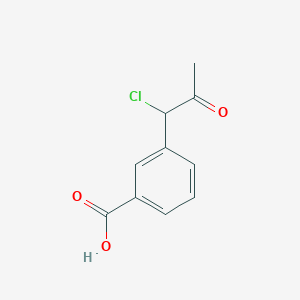
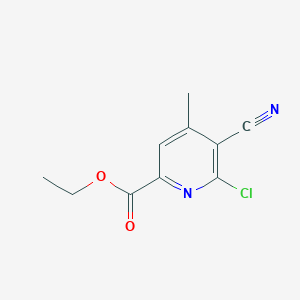


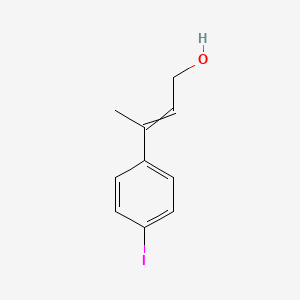
![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)
